![molecular formula C14H14N2O3 B2935199 4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile CAS No. 391649-88-0](/img/structure/B2935199.png)
4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4-Dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile is a chemical compound with the molecular formula C14H14N2O3 . It is a specialized compound and not much information is available about it in the public domain .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. The molecular weight of this compound is 258.28 . Other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Biodegradation and Environmental Impact
Research on similar nitrophenyl compounds, such as 3-methyl-4-nitrophenol, has shown their significance in environmental science, particularly in biodegradation studies. For instance, a study on Ralstonia sp. SJ98 demonstrated the microorganism's capability to utilize 3-methyl-4-nitrophenol as the sole carbon and energy source, highlighting the potential for environmental decontamination and bioremediation purposes (Bhushan et al., 2000). This suggests that similar compounds might also be targeted for bioremediation strategies to mitigate pollution.
Molecular Complexation and Crystal Engineering
Another area of application is in crystal engineering, where the design of noncentrosymmetric structures for nonlinear optics is explored. Studies on molecular complexes, including nitrophenyl compounds, aim at assessing strategies for molecular complexation to develop materials exhibiting quadratic nonlinear optical behavior (Muthuraman et al., 2001). Such research underlines the compound's potential use in creating advanced optical materials.
Electrochemical Behavior and Pollution Monitoring
The electrochemical behavior of nitrophenyl-related compounds has been studied for insights into pollution monitoring and degradation pathways. For example, electrochemical strategies have been developed to determine pollutants in water samples, showcasing the importance of nitrophenyl derivatives in environmental monitoring (Keivani et al., 2017). This points towards the compound's relevance in designing sensors for environmental pollutants.
Photocatalytic Degradation
Research into the photocatalytic degradation of similar compounds, like methyl parathion, reveals the pathways and intermediate products of degradation, crucial for understanding the environmental fate and treatment strategies of such pollutants (Moctezuma et al., 2007). This could suggest potential applications in environmental cleanup and waste treatment processes.
Properties
IUPAC Name |
4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)8-10-6-4-5-7-12(10)16(18)19/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOBHYRKCYFUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)
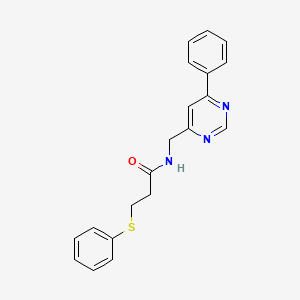
![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)
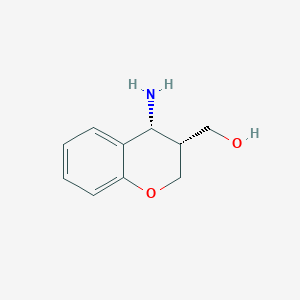
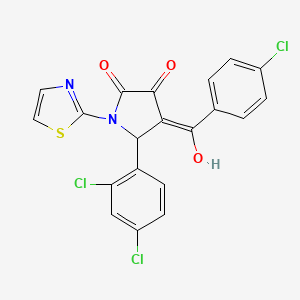

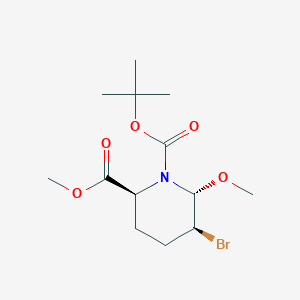



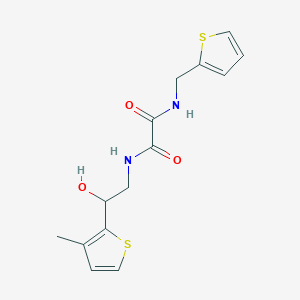

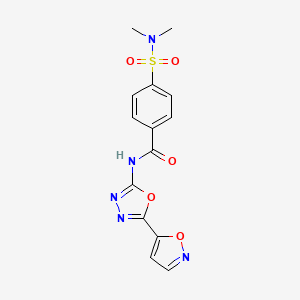
![2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2935139.png)
